Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-
Description
The exact mass of the compound Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydrazinylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-10-7-1-3-8(4-2-7)14(12,13)6-5-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBZZZBPKFTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067214 | |
| Record name | Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067214 | |
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Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26505-12-4 | |
| Record name | 2-[(4-Hydrazinylphenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26505-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2-((4-hydrazinylphenyl)sulfonyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026505124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(4-hydrazinylphenyl)sulfonyl]- | |
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| Record name | Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-hydrazinophenyl)sulphonyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-[(4-Hydrazinylphenyl)sulfonyl]ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Alkylation of a Sulfinate Salt:this is Arguably the More Common and Controlled Method for Constructing Unsymmetrical Sulfones. the Process Involves the Reaction of a Sodium Arylsulfinate Ar So₂na with an Alkyl Halide.mdpi.comfor the Target Molecule, This Would Involve Reacting Sodium 4 Acetamidobenzenesulfinate with a 2 Haloethanol.
Functionalization and Derivatization of the Ethanol (B145695) Chain
The terminal hydroxyl group on the 2-hydroxyethyl chain of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- offers a versatile handle for further chemical modification. Standard organic transformations can be applied to create a wide range of derivatives, potentially modulating the compound's physical or biological properties.
Possible derivatization reactions include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Oxidation: Controlled oxidation could yield the corresponding aldehyde, 2-((4-hydrazinylphenyl)sulfonyl)acetaldehyde, or further oxidation to the carboxylic acid, 2-((4-hydrazinylphenyl)sulfonyl)acetic acid.
Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., halides, azides, nitriles).
The following table outlines potential derivatization pathways.
| Reaction Type | Reagent(s) | Product Functional Group |
| Esterification | Acetyl chloride, Pyridine | Acetate Ester (-OCOCH₃) |
| Etherification | Methyl iodide, NaH | Methyl Ether (-OCH₃) |
| Oxidation | PCC or Swern Oxidation | Aldehyde (-CHO) |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |
| Tosylation | Tosyl chloride, Pyridine | Tosylate (-OTs) |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- and its precursors to reduce environmental impact.
Use of Aqueous Media: Traditional sulfonamide and sulfone syntheses often use chlorinated organic solvents. Performing these reactions in water is a significant improvement. A facile synthesis of sulfonamides has been described that uses equimolar amounts of reactants in water under dynamic pH control, with product isolation achieved by simple filtration. rsc.org This approach avoids organic solvents and bases. sci-hub.se
Solvent-Free Reactions (Mechanochemistry): A mechanochemical approach for the synthesis of sulfonamides has been developed using a ball mill. rsc.org This solvent-free, one-pot procedure uses solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination. This method is cost-effective and environmentally friendly. rsc.org
Safer Reagents and SO₂ Surrogates: The use of hazardous reagents like thionyl chloride or chlorosulfonic acid can be minimized. researchgate.net Sodium metabisulfite (B1197395) has been used as a stable, eco-friendly source of sulfur dioxide for the construction of aryl methyl sulfones. nih.gov Similarly, stable sulfonyl hydrazides are considered safer and more stable alternatives to volatile thiols or corrosive sulfonyl chlorides in some cross-coupling reactions. chemrevlett.comorganic-chemistry.org
Catalytic Methods: Employing catalysts instead of stoichiometric reagents reduces waste. For example, the oxidation of sulfides to sulfones can be achieved using catalytic amounts of metal carbides with hydrogen peroxide as the ultimate oxidant. organic-chemistry.org
By integrating these green strategies, the synthesis can be made more efficient, safer, and more sustainable, aligning with the principles of modern chemical manufacturing.
Reactivity, Reaction Mechanisms, and Transformation Chemistry of Ethanol, 2 4 Hydrazinophenyl Sulfonyl
Nucleophilic and Electrophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is a key reactive center in Ethanol (B145695), 2-[(4-hydrazinophenyl)sulfonyl]-. Its reactivity is twofold, capable of acting as both a nucleophile and, under certain conditions, participating in reactions where the aromatic ring acts as an electrophilic partner.
The terminal nitrogen of the hydrazine moiety possesses a lone pair of electrons, rendering it nucleophilic. This is most commonly demonstrated in condensation reactions with carbonyl compounds. For instance, the reaction of an aryl sulfonyl hydrazide with an aldehyde or ketone readily forms a stable N-arylsulfonyl hydrazone. nih.govekb.eg This reaction is a cornerstone of hydrazone chemistry and is a reliable method for derivatizing carbonyl-containing molecules. The general procedure involves dissolving the sulfonyl hydrazide and the carbonyl compound in a suitable solvent, such as hot ethyl alcohol, followed by precipitation of the hydrazone product. nih.gov
| Reaction Type | Reactant | Product | Typical Conditions |
| Hydrazone Formation | Aldehyde or Ketone | N-Arylsulfonyl Hydrazone | Hot Ethanol |
Beyond simple condensation, the hydrazine moiety can be involved in more complex transformations. Aryl hydrazines can serve as precursors to diazonium salts, which are versatile intermediates in organic synthesis. nih.gov Additionally, under palladium catalysis, aryl hydrazines have been utilized as electrophilic partners in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. nih.gov In these reactions, the C-N bond of the hydrazine is cleaved, and the aryl group is transferred to a nucleophilic partner. nih.gov
Reactions Involving the Sulfonyl Group: Oxidation and Reduction Pathways
The sulfonyl group (-SO2-) in Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- is generally stable and electron-withdrawing. fiveable.me This stability makes it an excellent linker or scaffold in more complex molecules. However, under specific conditions, the sulfonyl group can undergo transformations.
Reduction of the sulfonyl group to a sulfide (B99878) is a known transformation, though it often requires strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.org The choice of reducing agent is critical, as milder reagents may not be effective. The electron-withdrawing nature of the sulfonyl group can also influence the reactivity of the adjacent aromatic ring. fiveable.me
Conversely, the sulfur atom in the sulfonyl group is in a high oxidation state and is not typically susceptible to further oxidation. However, the sulfonyl group can be a target for cleavage. For example, sulfonyl hydrazides can be converted to sulfonyl chlorides or bromides by reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com This transformation provides a route to other sulfonyl derivatives, such as sulfonamides and sulfonates. mdpi.comresearchgate.net A plausible mechanism for this reaction involves the generation of a sulfonyl radical, which then couples with a halogen radical. mdpi.com
| Reaction Type | Reagent | Product | Key Intermediate |
| Halogenation | NCS or NBS | Sulfonyl Halide | Sulfonyl Radical |
| Reduction | LiAlH4 | Sulfide | - |
Role of the Hydroxyl Group in Intermolecular and Intramolecular Reactions
The primary hydroxyl group (-OH) on the ethanol substituent of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- introduces another dimension of reactivity. The hydroxyl group is polar and can participate in hydrogen bonding, which can influence the molecule's physical properties and interactions with other molecules. wordpress.comlibretexts.org
The hydroxyl group can undergo a variety of intermolecular reactions, such as esterification with carboxylic acids or acylation with acyl chlorides to form esters. It can also be converted to an ether through Williamson ether synthesis. These reactions are standard transformations for primary alcohols and allow for the modification of this part of the molecule. nih.gov
Intramolecularly, the hydroxyl group could potentially react with the hydrazine moiety under certain conditions, although this would likely require specific catalysis or activation to facilitate the formation of a cyclic product. The proximity of the hydroxyl group to the sulfonyl-linked aromatic ring does not typically lead to direct intramolecular reactions without specific activating conditions.
Catalytic Transformations Utilizing or Involving Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-
The structural features of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- make it a candidate for use in catalytic transformations, either as a ligand or as a substrate in catalyst-driven reactions. Sulfonyl hydrazides and their derivatives, particularly hydrazones, are known to coordinate with metal ions, forming complexes that can have catalytic activity. at.uaresearchgate.net
The hydrazine moiety can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. at.ua Similarly, the derived hydrazones can coordinate through the nitrogen and oxygen atoms of the sulfonyl and carbonyl groups, respectively. These metal complexes have been investigated for their catalytic potential in various organic transformations. For example, copper-catalyzed cross-coupling reactions of sulfonyl hydrazides with various partners have been reported. nih.gov
Furthermore, sulfonyl hydrazides are increasingly being used as radical precursors in a variety of catalytic reactions. rsc.orgnih.gov These reactions often proceed under mild conditions and can be used to form a wide range of C-C and C-heteroatom bonds. nih.gov The hydrazinyl group can be removed under various conditions (thermal, oxidative, or transition metal-catalyzed) to generate a sulfonyl radical, which can then participate in subsequent reactions. researchgate.net
| Catalytic Application | Role of Compound | Metal Catalyst (Example) | Reaction Type |
| Ligand for Catalysis | Ligand | Copper (Cu) | Cross-Coupling |
| Radical Precursor | Substrate | - | Radical Cyclization |
Mechanistic Investigations of Complex Derivatization Reactions
The derivatization of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- can lead to complex molecules, and understanding the mechanisms of these reactions is crucial for controlling the outcome. Mechanistic studies on related aryl sulfonyl hydrazines have shed light on the pathways of these transformations.
One area of significant mechanistic investigation is the generation of radicals from sulfonyl hydrazides. In electrochemical synthesis, for example, sulfonyl hydrazides can be oxidized at an anode to generate sulfonyl radicals. acs.org These radicals can then add to alkenes or alkynes, initiating a cascade of reactions to form more complex products. acs.org Cyclic voltammetry and radical trapping experiments have been used to elucidate the intermediates and pathways in these reactions. acs.org
Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the reactivity of sulfonyl hydrazones and their intermediates in palladium-catalyzed reactions. unc.edu These studies have helped to explain the selectivity observed in these reactions and to predict the outcome of new transformations. unc.edu
The inhibition of enzymes by arylalkylhydrazines has also been the subject of mechanistic studies. For example, the inhibition of monoamine oxidases involves the enzyme-catalyzed conversion of the hydrazine to a diazene, which then reacts with molecular oxygen to form an alkyl radical that alkylates the enzyme's FAD cofactor. nih.gov
Theoretical and Computational Chemistry of Ethanol, 2 4 Hydrazinophenyl Sulfonyl
Conformational Analysis and Molecular Dynamics Simulations
There is no available research on the conformational analysis or molecular dynamics simulations specifically for Ethanol (B145695), 2-[(4-hydrazinophenyl)sulfonyl]-. This type of analysis would provide insights into the molecule's flexibility, preferred three-dimensional shapes (conformers), and its behavior over time in different environments.
Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure
Specific predicted spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- derived from computational models are not present in the scientific literature. Correlating these predicted spectra with the molecule's structure is a standard practice in computational chemistry to aid in experimental characterization, but this has not been documented for this compound.
Reaction Pathway Modeling and Transition State Characterization
No information is available regarding the modeling of reaction pathways or the characterization of transition states involving Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-. These studies are crucial for understanding the compound's reactivity and potential chemical transformations.
Structure-Reactivity Relationship Studies from Computational Models
Due to the lack of the aforementioned computational studies, there are no published structure-reactivity relationship models for Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-. These models would leverage computational data to predict how the molecule's structural features influence its chemical reactivity.
Advanced Spectroscopic and Analytical Methodologies for Characterizing Ethanol, 2 4 Hydrazinophenyl Sulfonyl
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-". Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the distinct chemical environments of the protons lead to characteristic signals. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a classic AA'BB' system, due to their coupling. The protons of the ethyl group (-CH₂-CH₂-) would present as two triplets, resulting from coupling with each other. The protons of the hydrazine (B178648) (-NHNH₂) and hydroxyl (-OH) groups are expected to appear as singlets, which may be broad and are exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the two types of aromatic carbons, the two carbons of the ethyl group, and any other carbon atoms within the structure. The chemical shifts provide information about the electronic environment of each carbon atom. For similar sulfonyl hydrazone compounds, characterization is routinely supported by ¹H and ¹³C NMR data. researchgate.net
Dynamic studies, such as variable temperature NMR, could provide insights into conformational changes or restricted rotation around the S-C or S-N bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol (B145695), 2-[(4-hydrazinophenyl)sulfonyl]-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H (ortho to SO₂) | 7.8 - 8.0 (d) | 128 - 130 | Chemical shift influenced by the electron-withdrawing sulfonyl group. |
| Aromatic C-H (ortho to NHNH₂) | 6.9 - 7.1 (d) | 114 - 116 | Chemical shift influenced by the electron-donating hydrazine group. |
| -SO₂-CH₂- | 3.5 - 3.7 (t) | 55 - 60 | Downfield shift due to proximity to the sulfonyl group. |
| -CH₂-OH | 3.8 - 4.0 (t) | 60 - 65 | Affected by the hydroxyl group. |
| -NH- | 8.5 - 9.5 (s, broad) | N/A | Chemical shift can be highly variable and dependent on solvent and concentration. |
| -NH₂ | 4.0 - 5.0 (s, broad) | N/A | Shift is variable; protons are exchangeable. |
| -OH | Variable (s, broad) | N/A | Position depends on solvent, temperature, and concentration. |
Note: Predicted values are based on standard functional group ranges and data for analogous structures like benzenesulfonyl hydrazide. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is critical for identifying the functional groups present in "Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-". These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
Key vibrational modes that would be identified include:
N-H stretching: The hydrazine moiety (NHNH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the 3200-3400 cm⁻¹ region.
O-H stretching: A broad absorption band for the hydroxyl group of the ethanol moiety is expected around 3200-3600 cm⁻¹.
S=O stretching: The sulfonyl group (SO₂) produces two strong, characteristic stretching bands (asymmetric and symmetric) in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
Aromatic C-H stretching: Signals appear above 3000 cm⁻¹.
C-S and S-N stretching: These vibrations are found in the fingerprint region of the spectrum.
FTIR analysis is a standard method for characterizing sulfonyl hydrazide and hydrazone derivatives. researchgate.net By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved, offering insights into molecular conformation. researchgate.netresearchgate.net
Table 2: Key Vibrational Frequencies for Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| -OH (Alcohol) | O-H Stretch | 3200 - 3600 (Broad) |
| -NH₂ (Hydrazine) | N-H Asymmetric & Symmetric Stretch | 3200 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| -SO₂- (Sulfonyl) | Asymmetric S=O Stretch | 1300 - 1350 |
| -SO₂- (Sulfonyl) | Symmetric S=O Stretch | 1140 - 1180 |
| C-O (Alcohol) | C-O Stretch | 1050 - 1150 |
| C-S (Sulfone) | C-S Stretch | 650 - 750 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the molecular formula of "Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov
The analysis also reveals characteristic fragmentation patterns upon ionization, which helps to confirm the compound's structure. The fragmentation of sulfonyl hydrazides can proceed through several pathways. acs.org For the target molecule, likely fragmentation would involve:
Cleavage of the S-N bond.
Loss of the ethanol group or parts thereof.
Fission of the N-N bond.
Fragmentation of the aromatic ring.
Analyzing these fragments allows for a piece-by-piece reconstruction of the molecular structure, corroborating data from NMR and IR spectroscopy. For the related compound benzenesulfonyl hydrazide, the molecular ion and key fragments are readily identified in its mass spectrum. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- (C₈H₁₂N₂O₃S)
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 232.06 |
| [M - C₂H₅O]⁺ | Loss of ethoxy group | 187.03 |
| [C₆H₅N₂S]⁺ | Loss of SO₂ and C₂H₅OH | 137.02 |
| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation | 141.00 |
| [C₆H₅N₂]⁺ | Phenyl diazenyl cation | 105.04 |
Note: The m/z values are for the most abundant isotope of each element and are calculated based on the proposed structure.
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a compound in its solid, crystalline state. If a suitable single crystal of "Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-" can be grown, X-ray diffraction analysis can precisely measure bond lengths, bond angles, and torsional angles.
This technique would unequivocally confirm the connectivity of the atoms and reveal the molecule's conformation. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydrazine, sulfonyl, and hydroxyl groups, which dictate the crystal packing arrangement. The crystal structures of many related sulfonyl hydrazone and triazine-based hydrazone derivatives have been successfully determined using this method, providing a solid precedent for its application. researchgate.netmdpi.com
Table 4: Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |
| Bond Lengths | The distance between bonded atoms (e.g., S=O, S-N, N-N, C-C). |
| Bond Angles | The angle between three connected atoms (e.g., O-S-O, C-S-N). |
| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |
| Hydrogen Bonding Network | Identification of intermolecular hydrogen bonds and other non-covalent interactions. |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of "Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-" and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.gov
A reversed-phase HPLC (RP-HPLC) method would likely be developed for purity analysis. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid. sielc.com The compound would be separated from impurities based on differences in polarity and hydrophobic interactions. The retention time of the main peak would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration.
Other chromatographic techniques like thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of reactions and crude purity checks. For preparative purposes, column chromatography or preparative HPLC can be employed to isolate the pure compound. nih.gov
Table 5: Illustrative HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 5 - 20 µL |
Note: These are typical starting conditions. Method optimization would be required to achieve the best separation from any specific impurities. researchgate.net
Chemical Modifications, Derivatization Strategies, and Analog Design Based on Ethanol, 2 4 Hydrazinophenyl Sulfonyl
Strategies for Hydrazone and Azine Formation
The primary amino group of the hydrazine (B178648) moiety in Ethanol (B145695), 2-[(4-hydrazinophenyl)sulfonyl]- is a key site for condensation reactions with carbonyl compounds. This reactivity allows for the straightforward synthesis of hydrazones and, subsequently, azines, which are valuable intermediates and target molecules in synthetic chemistry.
Hydrazone Formation: The reaction with aldehydes and ketones under typically acidic or sometimes neutral conditions leads to the formation of the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The general reaction scheme is as follows:
R-CHO (Aldehyde) + H₂N-NH-R' → R-CH=N-NH-R' + H₂O
R₂C=O (Ketone) + H₂N-NH-R' → R₂C=N-NH-R' + H₂O
In the context of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-, a variety of aldehydes and ketones can be employed to generate a library of novel hydrazone derivatives. The specific reaction conditions, such as solvent, temperature, and catalyst, can be optimized to maximize yield and purity.
Azine Formation: While less common directly from the primary compound, symmetrical or unsymmetrical azines can be synthesized. Symmetrical azines can be formed through the oxidative coupling of hydrazones or by reacting the parent hydrazine with an excess of a suitable carbonyl compound under specific conditions. The formation of unsymmetrical azines would require a stepwise approach, which can be synthetically challenging.
The strategic selection of the carbonyl partner in these reactions allows for the introduction of a wide array of functional groups and structural motifs, thereby modulating the physicochemical properties of the resulting molecules.
Esterification and Etherification of the Hydroxyl Group
The primary hydroxyl group in the ethanol side chain provides another site for chemical modification through esterification and etherification reactions. These transformations are fundamental in organic synthesis for altering polarity, solubility, and reactivity.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct.
Etherification: Williamson ether synthesis is a classical method for forming ethers, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Other methods for etherification may also be applicable depending on the desired ether structure.
These modifications of the hydroxyl group can be used to attach various alkyl or acyl chains, introducing new functionalities and steric bulk to the molecule.
Modifications of the Phenyl Ring: Substitution and Functionalization
The phenyl ring of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the activating hydrazine group (ortho-, para-directing) and the deactivating sulfonyl group (meta-directing), will influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though the presence of the deactivating sulfonyl group and the reactive hydrazine group can complicate these reactions.
Synthesis of Sulfonamide Derivatives and Bioisosteres (from a chemical perspective)
The sulfonyl group and the hydrazine moiety are both critical for the synthesis of sulfonamide derivatives and for considering bioisosteric replacements.
Sulfonamide Derivatives from the Hydrazine Moiety: The hydrazine group can react with sulfonyl chlorides to form N-sulfonylhydrazides. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new S-N bond.
Bioisosteric Replacement: In the context of medicinal chemistry and materials science, the concept of bioisosterism is often employed to modulate molecular properties. A sulfonamide group is a well-established bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with different steric and electronic profiles. tandfonline.comzu.ac.ae Conversely, the entire sulfonylhydrazide moiety could be replaced by other chemical groups that mimic its spatial arrangement and electronic characteristics. For instance, phosphine (B1218219) oxides have been suggested as potential replacements for sulfones and sulfonamides. chem-space.com The strategic replacement of the sulfonamide or its precursors can lead to analogs with altered properties.
Design Principles for Extended Molecular Architectures Utilizing the Compound as a Building Block
The bifunctional nature of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-, with reactive sites at the hydrazine and hydroxyl groups, makes it a valuable building block, or synthon, for the construction of larger, more complex molecular architectures.
Polymer Synthesis: The compound can be used as a monomer in polymerization reactions. For example, the hydrazine group can react with diacyl chlorides or other bifunctional electrophiles to form polyhydrazides. Similarly, the hydroxyl group can participate in polyester (B1180765) or polyether synthesis. The use of related dihydrazine monomers, such as bis(4-hydrazinophenyl) sulfone, in the synthesis of polyamides and other polymers has been reported, highlighting the potential of this class of compounds in materials science. researchgate.netresearchgate.net
Framework and Supramolecular Assembly: The directional hydrogen bonding capabilities of the hydrazine and hydroxyl groups, along with the potential for π-π stacking interactions of the phenyl ring, allow for its use in the design of self-assembling systems and coordination polymers. By reacting with metal ions or other organic linkers, it is conceivable to form well-defined supramolecular structures or metal-organic frameworks (MOFs). The design of such architectures relies on controlling the intermolecular forces to guide the assembly of the molecular components into predictable and functional extended networks.
Non Clinical and Non Biological Applications in Materials Science and Analytical Chemistry
Utilization as a Building Block in Polymer Chemistry and Functional Materials
The molecular architecture of Ethanol (B145695), 2-[(4-hydrazinophenyl)sulfonyl]- makes it a valuable monomer for the synthesis of advanced polymers and functional materials. The presence of the terminal hydrazine (B178648) and hydroxyl groups provides two reactive sites for polymerization reactions.
The hydrazine group can react with dicarbonyl compounds (such as dialdehydes or diketones) through polycondensation to form polyhydrazones. Polyhydrazones are a class of polymers known for their high thermal stability, mechanical strength, and interesting optical and electronic properties. The incorporation of the flexible 2-hydroxyethylsulfonyl side chain could enhance solubility and processability of the resulting polymer, while also introducing sites for further post-polymerization modification.
Table 1: Potential Polymerization Reactions Involving Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-
| Reactive Group | Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |
| Hydrazine (-NHNH2) | Dialdehyde, Diketone | Hydrazone (-C=N-NH-) | Polyhydrazone | High thermal stability, chemosensory properties |
| Hydroxyl (-OH) | Diacid, Diacyl Chloride | Ester (-COO-) | Polyester (B1180765) | Improved solubility, sites for cross-linking |
| Hydroxyl (-OH) | Dihalide, Ditosylate | Ether (-O-) | Polyether | Increased flexibility, chemical resistance |
Role as a Ligand in Coordination Chemistry and Metal Complexes
Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- is a promising multidentate ligand for the formation of coordination complexes with various metal ions. It possesses several potential donor sites: the two nitrogen atoms of the hydrazine group, the two oxygen atoms of the sulfonyl group, and the oxygen atom of the hydroxyl group. This allows it to bind to metal centers in different coordination modes (monodentate, bidentate, or bridging), leading to the formation of diverse and stable metal-organic frameworks (MOFs) or discrete molecular complexes.
The hydrazine moiety is a well-known coordinating group, often binding to transition metals in a bidentate fashion to form a stable five-membered chelate ring. The sulfonyl and hydroxyl oxygens can also participate in coordination, potentially leading to the formation of polynuclear complexes or extended networks. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.
These metal complexes could exhibit interesting catalytic, magnetic, or optical properties. For example, complexes with transition metals like copper, nickel, or cobalt could be investigated for their catalytic activity in oxidation or coupling reactions.
Application as a Chemical Probe or Reagent in Organic Synthesis
In organic synthesis, Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- serves primarily as a specialized reagent, with its reactivity dominated by the nucleophilic hydrazine group. This functional group is highly effective for the derivatization of carbonyl compounds.
The most common application is its reaction with aldehydes and ketones to form stable hydrazones. This reaction is often quantitative and proceeds under mild conditions. The resulting hydrazones are typically crystalline solids, making them useful for the purification and characterization of carbonyl-containing compounds. The formation of a hydrazone from a complex natural product, for instance, can facilitate its isolation and structural elucidation.
Furthermore, the hydrazone derivatives themselves can be valuable intermediates for further synthetic transformations. For example, the Wolff-Kishner reduction of a hydrazone provides a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions. The presence of the 2-hydroxyethylsulfonylphenyl group can influence the solubility and reactivity of these intermediates.
Table 2: Key Synthetic Applications of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-
| Functional Group Targeted | Reagent's Role | Reaction Product | Purpose/Application |
| Aldehydes, Ketones | Nucleophilic Reagent | Hydrazone | Derivatization, purification, characterization of carbonyls |
| Carbonyls (in situ) | Intermediate Former | Hydrazone (intermediate) | Wolff-Kishner reduction to form alkanes |
| Electrophilic Centers | Nucleophile | Substituted Hydrazine | Introduction of the sulfonylphenyl moiety into a molecule |
Development of Analytical Methods Based on its Reactivity (e.g., chemosensors, chromogenic reagents)
The specific and efficient reaction of the hydrazine moiety with carbonyl compounds forms the basis for its potential application in analytical chemistry, particularly in the development of chemosensors and chromogenic reagents. The reaction with an aldehyde or ketone analyte results in the formation of a hydrazone, a new molecule with distinct spectroscopic properties.
This transformation can lead to a change in color (chromogenic sensing) or the onset/change of fluorescence (fluorogenic sensing). The phenylsulfonyl group can act as an electron-withdrawing group, influencing the electronic structure of the aromatic system and the resulting hydrazone. This modulation can be exploited to fine-tune the sensor's response. For instance, conjugation in the newly formed hydrazone can shift the absorption maximum to a longer wavelength, resulting in a visible color change that allows for qualitative or quantitative analysis using spectrophotometry.
A sensor based on this molecule could be designed for the detection of specific aldehydes or ketones that are important as environmental pollutants (e.g., formaldehyde) or biomarkers for disease. The hydroxyl group offers a convenient handle for immobilizing the reagent onto a solid support, such as a test strip or the surface of a sensor device, enabling the development of practical analytical tools.
Supramolecular Chemistry and Self-Assembly Processes
The structure of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- contains multiple functional groups capable of participating in non-covalent interactions, making it an interesting building block for supramolecular chemistry and self-assembly. The key interactions that can drive the assembly process are hydrogen bonds.
The molecule has several hydrogen bond donors (-OH, -NH, -NH2) and acceptors (sulfonyl oxygens, hydroxyl oxygen, hydrazine nitrogens). This combination allows for the formation of intricate and stable hydrogen-bonding networks. In the solid state, this can lead to the formation of well-defined crystalline structures with specific packing arrangements, such as sheets, chains, or more complex three-dimensional architectures.
In solution, these same interactions can drive the self-assembly of molecules into larger, ordered aggregates. The interplay between hydrogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions of the sulfonyl groups would dictate the final supramolecular structure. The study of these self-assembly processes is fundamental to creating novel "soft" materials with applications in areas like crystal engineering, gel formation, and molecular recognition.
Future Research Directions and Unexplored Avenues for Ethanol, 2 4 Hydrazinophenyl Sulfonyl
Integration with Flow Chemistry and Microreactor Technologies
The synthesis and transformation of compounds containing hydrazine (B178648) moieties can present safety and control challenges in traditional batch reactors. Flow chemistry, which utilizes microreactors with small channel dimensions (typically below 1 mm), offers a compelling solution to these issues. wikipedia.org Future research should focus on adapting the synthesis of Ethanol (B145695), 2-[(4-hydrazinophenyl)sulfonyl]- and its subsequent reactions to continuous flow processes.
Microreactor technology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety by minimizing the volume of hazardous reagents or unstable intermediates at any given time. numberanalytics.comeuropa.eu For instance, the diazotization of the hydrazine group, a common transformation leading to highly reactive diazonium salts, could be performed with much greater control and safety in a microreactor. mdpi.com Research into the flow synthesis of related hydrazine derivatives has demonstrated the potential for improved yields and cleaner reaction profiles. nih.govrsc.org
The development of a continuous flow process for this compound could enable:
Safer handling of hydrazine-based reactions.
Rapid screening and optimization of reaction conditions. google.com
Telescoped synthesis, where multiple reaction steps are performed sequentially in a continuous line without the need for isolating intermediates. acs.org
Scalable, on-demand production, which is increasingly attractive for specialty chemical manufacturing. scientistlive.com
Exploration of Novel Catalytic Systems for its Transformations
The three distinct functional groups of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- offer multiple handles for catalytic transformations, an area ripe for exploration. Current synthetic routes may rely on stoichiometric reagents, but the development of novel catalytic systems would align with the principles of green chemistry, improving atom economy and reducing waste.
Future catalytic research could target:
Hydrazine Group Transformations: Beyond diazotization, catalytic methods for N-alkylation, N-arylation, or conversion into other nitrogen-containing heterocycles could be developed.
Sulfonyl Group Activation: While the sulfonyl group is often considered robust, modern catalytic methods could enable C-H activation at positions ortho to the sulfone, allowing for further functionalization of the aromatic ring.
Hydroxyl Group Reactions: Catalytic oxidation of the primary alcohol to an aldehyde or carboxylic acid would yield new, valuable derivatives. Conversely, its use in catalytic etherification or esterification reactions could be explored.
Cross-Coupling Reactions: The aryl hydrazine can be converted to an aryl halide or triflate, opening the door to a wide array of palladium-catalyzed cross-coupling reactions to build molecular complexity. Research into the reactions of β-ketosulfones has shown the utility of iron catalysts, which could be explored for related transformations. researchgate.net
Advanced Materials Development from its Derivatives
The structure of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- makes it an intriguing candidate as a monomer for the synthesis of advanced polymers and functional materials. The presence of both a hydroxyl group and a reactive hydrazine group allows for its incorporation into various polymer backbones.
Unexplored avenues include:
Polyester (B1180765) and Polyether Synthesis: The di-functionality (after converting the hydrazine to another reactive group or using it as a reactive site) could allow for its use in step-growth polymerization to create novel polyesters or polyethers containing sulfonyl groups, which could impart desirable properties like thermal stability and specific solubility characteristics.
Polymers with Ionic Functionality: The sulfonyl group is a precursor to sulfonated materials. Research has shown that polymers containing sulfonyl or sulfonate groups are valuable as ion-exchange membranes and solid polymer electrolytes. acs.org The synthesis and polymerization of monomers with sulfonyl groups are key to developing these materials. nih.govrsc.org
Functional Hydrazone-Based Polymers: The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones. This linkage can be used to create dynamic covalent polymers or to append the molecule onto other materials. Research into sulfonyl-group-functionalized monomers has demonstrated their ability to act as catalysts when polymerized. conicet.gov.ar
Deeper Theoretical Insights into Reaction Dynamics and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, predicting reactivity, and guiding experimental design. nih.gov To date, there appears to be a lack of specific theoretical studies on Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-.
Future computational research should aim to:
Perform Conformational Analysis: Determine the stable conformers of the molecule and their relative energies, which is crucial for understanding its reactivity.
Model Reaction Pathways: Elucidate the detailed mechanisms, identify transition states, and calculate activation barriers for its key transformations, such as diazotization or subsequent coupling reactions. DFT has been successfully used to investigate the reaction energetics of other sulfone-containing molecules. ajchem-a.commdpi.comresearchgate.net
Predict Spectroscopic Properties: Calculate theoretical vibrational (IR, Raman) and NMR spectra to aid in the characterization of the molecule and its reaction products.
Analyze Electronic Structure: Investigate the electronic effects of the sulfonyl and hydrazine groups on the aromatic ring, providing insights into its reactivity patterns (e.g., electrophilic and nucleophilic aromatic substitution). Studies on related sulfur compounds have used DFT to understand oxidation mechanisms and radical stability. nih.govresearchgate.net
Table 1: Physicochemical Properties of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₃S | nih.gov |
| Molecular Weight | 216.26 g/mol | nih.gov |
| CAS Number | 26505-12-4 | N/A |
| InChIKey | IQIBZZZBPKFTAE-UHFFFAOYSA-N | nih.gov |
| SMILES | c1cc(ccc1NN)S(=O)(=O)CCO | nih.gov |
Emerging Spectroscopic Techniques for In Situ Monitoring of its Reactions
To effectively control the synthesis and subsequent reactions of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-, especially within continuous flow systems, real-time analytical methods are essential. Emerging spectroscopic techniques offer the ability to monitor reactions in situ, providing critical data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. spectroscopyonline.com
Key research opportunities include:
In Situ FTIR and Raman Spectroscopy: Fiber-optic probes can be directly inserted into a reactor to monitor the progress of a reaction. This has been effectively used to study the formation of diazonium salts from aromatic amines, a reaction directly analogous to the transformation of the hydrazine group in the target molecule. mdpi.comnih.govresearchgate.net Real-time Raman spectroscopy is also a powerful tool for monitoring the concentration of individual reactive dyes during application, suggesting its utility in studying the subsequent reactions of this dye intermediate. nih.gov
Time-Resolved Spectroscopy: To study the highly reactive intermediates that may form during reactions, such as radicals or excited states, time-resolved Raman spectroscopy can provide structural information on species that exist for only nanoseconds to microseconds. researchgate.netnih.gov
Surface-Enhanced Raman Scattering (SERS): For detecting very low concentrations of reactants or products, SERS can amplify the Raman signal, offering a non-destructive method for detailed chemical analysis. spectroscopyonline.com This could be particularly useful for monitoring trace by-products or for analyzing the binding of its derivative dyes to substrates. mdpi.com
By pursuing these unexplored avenues, the scientific community can build a comprehensive understanding of Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- and elevate its status from a niche chemical to a versatile platform for innovation in catalysis, materials science, and chemical manufacturing.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]- |
| p-acetanilide sulphochloride |
| β-hydroxyethyl hydrazine |
| Diazonium salts |
| Hydrazine |
| Aldehydes |
| Ketones |
| Carboxylic acid |
| Aryl halide |
| Aryl triflate |
| β-ketosulfones |
| Hydrazones |
Q & A
Q. What are the standard synthetic routes for Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-?
Methodological Answer: The compound is typically synthesized via condensation reactions. A representative method involves refluxing 2-(4-hydrazinophenyl)ethanesulfonamide derivatives with carbonyl-containing reagents (e.g., ethyl pyruvate) in ethanol under acidic conditions. For example, details a protocol where 2-(4-hydrazinophenyl)-N-methylethanesulfonamide reacts with ethyl 2-oxopropanoate in methanol at room temperature to form hydrazone intermediates. Key parameters include:
Q. What spectroscopic and chromatographic techniques are used for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆) identify hydrazine protons (δ 5.2–5.5 ppm) and sulfonyl group environments (δ 1140–1340 cm⁻¹ in IR) .
- Infrared (IR) Spectroscopy: Peaks at 1340 cm⁻¹ and 1145 cm⁻¹ confirm symmetric and asymmetric SO₂ stretching .
- High-Performance Liquid Chromatography (HPLC): Used with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium acetate) to assess purity. Adjust pH to 4.6 for optimal resolution .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection (ANSI Z87.1-compliant goggles) to avoid skin/eye contact. Use fume hoods for aerosol mitigation .
- First Aid: Immediate rinsing with water for 15+ minutes if exposed to eyes (S26). Avoid skin contact (S24/25) .
- Storage: Store in sealed containers at 2–8°C, away from oxidizing agents (WGK Germany: 3; moderate water hazard) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?
Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., over-oxidation or premature cyclization). Mitigation strategies include:
- Condition Optimization: Vary temperature (–10°C to 200°C) to favor desired pathways. For example, lower temperatures (<50°C) suppress byproduct formation in hydrazone synthesis .
- Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., HBr in acetic acid vs. Cu²⁺ salts) to modulate reaction selectivity .
- Real-Time Monitoring: Use inline FTIR or HPLC to track intermediate stability and adjust reagent stoichiometry dynamically .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer: Crystallization difficulties stem from the compound’s flexible sulfonyl-hydrazine backbone and solvent inclusion tendencies. highlights solutions:
- Solvent Choice: Ethanol hemisolvates improve crystal lattice stability.
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds, 25–30% contribution) to guide co-crystallization strategies.
- Data Collection: Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals .
Q. How does the sulfonyl-hydrazine moiety influence bioactivity in medicinal chemistry applications?
Methodological Answer: The sulfonyl group enhances binding to enzyme active sites (e.g., carbonic anhydrase) via polar interactions, while the hydrazine acts as a proton donor/acceptor. demonstrates its use in synthesizing Naratriptan, a migraine drug, where the sulfonamide group stabilizes receptor-ligand complexes. Key studies include:
- Structure-Activity Relationship (SAR): Modifying the phenyl ring’s substituents (e.g., –Cl, –F) alters potency by 10–100× in enzyme inhibition assays .
- Metabolic Stability: Hydrazine derivatives show reduced hepatic clearance compared to amine analogs, as shown in microsomal assays (t₁/₂ > 120 mins) .
Q. What computational methods validate the electronic effects of the sulfonyl group?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Mulliken charges to show sulfonyl’s electron-withdrawing effect (–0.45 e on adjacent carbon).
- Molecular Dynamics (MD): Simulate solvation shells in water/ethanol mixtures to predict solubility trends (logP ≈ 1.2–1.8) .
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, binding affinity ∆G = –9.2 kcal/mol) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer: Instability in strong acids (pH < 2) is attributed to sulfonamide hydrolysis, but notes stability at pH 4–6. To resolve contradictions:
- Controlled Experiments: Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Mechanistic Probes: Isotope labeling (¹⁸O in H₂O) tracks hydrolysis pathways.
- Buffer Optimization: Use sodium 1-octanesulfonate buffers (pH 4.6) to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
